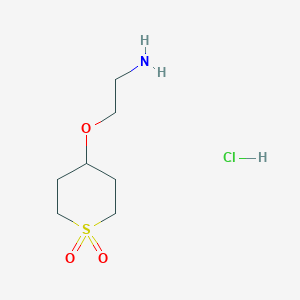

4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride

Description

4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiane ring and an aminoethoxy group

Properties

IUPAC Name |

2-(1,1-dioxothian-4-yl)oxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S.ClH/c8-3-4-11-7-1-5-12(9,10)6-2-7;/h7H,1-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMWZBXJVHGVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of thiane derivatives with aminoethoxy compounds under controlled conditions. One common method includes the use of ethyl glycinate hydrochloride in a boiling mixture of ethanol and dimethylformamide, with triethylamine as a catalyst . This reaction yields the desired compound through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiane ring to a more saturated form.

Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, modulating their activity. This interaction often involves the formation of stable complexes with the target molecules, leading to changes in their function and downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Aminoethoxyvinyl glycine hydrochloride: A compound with a similar aminoethoxy group but different overall structure and applications.

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride: Another compound with an aminoethoxy group, used in different chemical and biological contexts.

Uniqueness

4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its thiane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride, also known as 2-(2-aminoethyl)tetrahydrothiophene 1,1-dioxide hydrochloride, is a compound with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its pharmacological properties, particularly in cancer treatment and antioxidant activity.

- IUPAC Name : 2-(2-aminoethyl)tetrahydrothiophene 1,1-dioxide hydrochloride

- Molecular Formula : C6H13ClN2O2S

- Molecular Weight : 196.69 g/mol

- CAS Number : 2094938-84-6

- Chemical Structure : The compound features a tetrahydrothiophene ring with a dione functional group and an aminoethyl side chain.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study involving liver cancer cell lines (HepG2) demonstrated that the compound induces apoptosis and inhibits cancer cell proliferation. The compound was found to activate pro-apoptotic pathways while downregulating anti-apoptotic genes.

- Mechanism of Action :

- Induction of apoptosis via activation of caspases.

- Cell cycle arrest at the G2/M phase.

- Inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

Antioxidant Activity

The compound has also shown promising antioxidant activity. In vivo studies indicated that treatment with this compound significantly increased levels of key antioxidants such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while reducing oxidative stress markers.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| GSH (mg/g tissue) | 18.23 | 39.27 |

| CAT (U/g tissue) | 21.69 | 46.90 |

| SOD (U/g tissue) | 27.36 | 48.69 |

| MDA (nmol/g tissue) | 98.39 | 73.36 |

Study on HepG2 Cells

In a controlled experiment, HepG2 cells were treated with varying concentrations of the compound to assess cytotoxicity using the MTT assay. The results revealed an IC50 value of approximately , indicating potent cytotoxic effects compared to standard chemotherapeutics like Staurosporine.

In Vivo Efficacy

In vivo studies conducted on SEC-carcinoma-bearing mice showed that treatment with the compound not only reduced tumor size but also improved overall survival rates. Biochemical analysis revealed that treated mice had significantly lower serum levels of ALT and AST, suggesting hepatoprotective effects alongside its anticancer activity.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride, and how can purity be validated?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution and oxidation. Continuous flow reactors are recommended for scalability and yield optimization, as they enhance reaction control and reduce side products . Post-synthesis, purification via column chromatography (e.g., silica gel with gradient elution) ensures high purity (>95%). Analytical validation should include:

- HPLC with UV detection (λ = 254 nm) for purity assessment.

- 1H/13C NMR to confirm structural integrity (e.g., sulfone peaks at δ 3.5–4.0 ppm).

- Mass spectrometry (ESI-MS) for molecular weight confirmation (expected [M+H]+: ~280.8 g/mol).

Advanced Synthesis Optimization

Q. Q2. How can computational methods and factorial design optimize reaction conditions for this compound?

Methodological Answer: Reaction optimization requires a combination of computational modeling and Design of Experiments (DOE):

- Quantum chemical calculations (e.g., DFT) predict transition states and energetics, guiding solvent selection (e.g., DMF vs. THF) and catalyst efficiency .

- Full factorial DOE (2^k designs) identifies critical parameters (temperature, molar ratios, reaction time) and interactions. For example, a 3-factor DOE revealed that temperatures >80°C significantly reduce byproduct formation .

- Response Surface Methodology (RSM) refines optimal conditions, such as pH 7.5 and 12-hour reaction time, to maximize yield (>85%) .

Basic Pharmacological Profiling

Q. Q3. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Prioritize assays based on structural analogs and target hypotheses:

- Enzyme inhibition assays (e.g., kinases, phosphatases) using fluorogenic substrates.

- Receptor binding studies (e.g., GPCRs) with radiolabeled ligands (e.g., [3H]-ligand displacement).

- Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

- Dose-response curves (IC50/EC50 determination) using nonlinear regression (e.g., GraphPad Prism).

Advanced Mechanistic Studies

Q. Q4. How can molecular docking and dynamics elucidate the compound’s mechanism of action?

Methodological Answer: Computational approaches bridge structural data and bioactivity:

- Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., ATP-binding pockets). Validate with experimental IC50 correlations.

- Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

- Free Energy Perturbation (FEP) quantifies binding affinity changes for SAR refinement .

Data Contradiction Resolution

Q. Q5. How should researchers resolve discrepancies in bioactivity data across studies?

Methodological Answer: Contradictions often arise from variability in experimental conditions. Mitigate by:

- Meta-analysis of raw data (e.g., Hill slopes in dose-response curves).

- Standardizing protocols : Fixed cell density in cytotoxicity assays, consistent buffer pH.

- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorogenic assays yield ambiguous results.

- Statistical tests (ANOVA with Tukey post-hoc) to identify outliers .

Analytical Method Development

Q. Q6. What advanced analytical techniques improve quantification in complex matrices?

Methodological Answer: For biological or environmental samples:

- LC-MS/MS (MRM mode) enhances sensitivity (LOQ <1 ng/mL) and specificity.

- Ion chromatography quantifies sulfone degradation products in aqueous media.

- Hyphenated techniques (e.g., GC×GC-TOFMS) resolve co-eluting impurities .

Stability & Degradation Studies

Q. Q7. How to design accelerated stability studies under varying pH and temperature?

Methodological Answer: Follow ICH Q1A guidelines:

- Forced degradation : Expose the compound to 0.1M HCl/NaOH (24 hours, 40°C) and UV light (ICH Option 2).

- HPLC-PDA tracks degradation products (e.g., hydrolysis of the aminoethoxy group).

- Arrhenius modeling predicts shelf life at 25°C using data from 40°C, 60°C, and 80°C .

Regulatory & Safety Profiling

Q. Q8. What preclinical safety assays are critical for early-stage development?

Methodological Answer: Prior to in vivo studies:

- AMES test (OECD 471) for mutagenicity.

- hERG inhibition assay (patch-clamp) to assess cardiac risk.

- In silico toxicity prediction (ADMET Predictor) flags structural alerts (e.g., reactive sulfone groups) .

Advanced Reactor Design

Q. Q9. How can microreactor technology improve scalability and safety?

Methodological Answer: Microreactors enhance heat/mass transfer and reduce hazardous intermediate accumulation:

- Continuous flow systems with T-junction mixers achieve >90% conversion in <10 minutes.

- In-line FTIR monitors reaction progress in real time.

- CFD simulations (COMSOL Multiphysics) optimize channel geometry to prevent clogging .

Interdisciplinary Applications

Q. Q10. What interdisciplinary approaches integrate this compound into materials science?

Methodological Answer: Leverage its sulfone moiety for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.